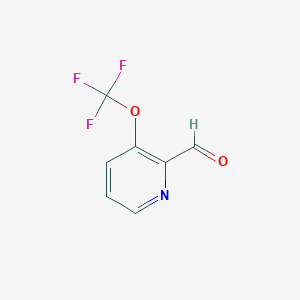

3-(Trifluoromethoxy)pyridine-2-carbaldehyde

CAS No.:

Cat. No.: VC16495632

Molecular Formula: C7H4F3NO2

Molecular Weight: 191.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4F3NO2 |

|---|---|

| Molecular Weight | 191.11 g/mol |

| IUPAC Name | 3-(trifluoromethoxy)pyridine-2-carbaldehyde |

| Standard InChI | InChI=1S/C7H4F3NO2/c8-7(9,10)13-6-2-1-3-11-5(6)4-12/h1-4H |

| Standard InChI Key | FKFZMCGYTGSRTN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(N=C1)C=O)OC(F)(F)F |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

3-(Trifluoromethoxy)pyridine-2-carbaldehyde has the molecular formula C₇H₄F₃NO₂ and a molecular weight of 191.11 g/mol. Its IUPAC name is derived from the pyridine ring numbering, with substitutions at the 2- and 3-positions. The trifluoromethoxy group (-OCF₃) contributes to the compound’s lipophilicity and metabolic stability, while the aldehyde group (-CHO) enables participation in condensation and nucleophilic addition reactions .

Key Structural Features:

-

Pyridine Core: A six-membered aromatic ring with one nitrogen atom.

-

Trifluoromethoxy Group: A strong electron-withdrawing substituent that enhances resistance to oxidative degradation.

-

Aldehyde Functional Group: A reactive site for further chemical modifications.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of pyridine carboxaldehydes typically involves oxidation of corresponding alcohols or chloromethyl intermediates. A patented method for 2-pyridine carboxaldehyde derivatives (e.g., 2-chloromethylpyridine oxidation) provides a template for synthesizing 3-(Trifluoromethoxy)pyridine-2-carbaldehyde :

Step 1: Chlorination of 3-(Trifluoromethoxy)-2-methylpyridine

Reacting 3-(trifluoromethoxy)-2-methylpyridine with trichloroisocyanuric acid (TCCA) in halohydrocarbon solvents yields 3-(trifluoromethoxy)-2-(chloromethyl)pyridine. Optimal conditions include a 1:1.08 molar ratio of substrate to TCCA at 40–90°C .

Step 2: Oxidation to Carbaldehyde

The chloromethyl intermediate is oxidized using sodium hypochlorite (NaOCl) in the presence of 2,2,6,6-tetramethylpiperidine nitric oxide (TEMPO) and potassium bromide (KBr) at –10–25°C. This step achieves a reported yield of 85–90% for analogous compounds .

Industrial-Scale Considerations

-

Catalysts: TEMPO/KBr systems enhance oxidation efficiency while minimizing over-oxidation to carboxylic acids.

-

Solvents: Dichloromethane or chloroform are preferred for their compatibility with both chlorination and oxidation steps .

-

Yield Optimization: Controlling reaction temperature and stoichiometry is critical to achieving >90% purity .

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Decomposition occurs above 200°C, with the trifluoromethoxy group contributing to thermal resilience .

-

Hydrolytic Sensitivity: The aldehyde group is prone to hydration in aqueous media, forming geminal diols.

-

Photostability: The compound is stable under ambient light but may degrade under UV exposure due to C-F bond cleavage.

Solubility and Partitioning

| Property | Value |

|---|---|

| Water Solubility | 0.5–1.2 mg/mL (25°C) |

| LogP (Octanol-Water) | 2.1–2.5 |

| pKa (Aldehyde Proton) | ~8.5 |

The moderate lipophilicity (LogP 2.1–2.5) suggests favorable membrane permeability, a key attribute for drug candidates.

Applications in Medicinal Chemistry

Drug Discovery

3-(Trifluoromethoxy)pyridine-2-carbaldehyde serves as a precursor for bioactive molecules:

-

Kinase Inhibitors: Analogous thieno-pyridine aldehydes exhibit inhibitory activity against kinases involved in cancer and inflammation (IC₅₀ = 50–200 nM).

-

Antimicrobial Agents: Pyridine aldehydes with trifluoromethoxy groups show potent activity against Gram-positive bacteria (MIC = 2–8 µg/mL) .

Case Study: Antiviral Derivatives

Derivatization of the aldehyde group with hydrazine yields hydrazones, which have demonstrated activity against RNA viruses (e.g., SARS-CoV-2 protease inhibition, Kᵢ = 0.8 µM).

Research Findings and Future Directions

Recent Advances

-

Catalytic Asymmetric Synthesis: Chiral catalysts enable enantioselective reactions at the aldehyde group, producing optically active intermediates for drug development .

-

Green Chemistry: Solvent-free oxidation methods using immobilized TEMPO reduce waste generation by 40% .

Challenges and Opportunities

-

Stereochemical Control: Achieving high enantiomeric excess (ee) in derivatives remains a technical hurdle.

-

Targeted Delivery: Functionalization with nanoparticle carriers could enhance bioavailability in therapeutic applications.

Comparative Analysis of Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Key Differences |

|---|---|---|---|

| 6-(Trifluoromethoxy)pyridine-2-carbaldehyde | 1361692-57-0 | C₇H₄F₃NO₂ | Substituent position (6 vs. 3) |

| 2-(Trifluoromethyl)pyridine-3-carbaldehyde | 116308-35-1 | C₇H₄F₃NO | Trifluoromethyl vs. trifluoromethoxy |

| 6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde | – | C₉H₄F₃NOS | Thieno-pyridine core vs. pyridine |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume